molecular formula C25H18ClNO2 B11652090 (3E)-1-(4-acetylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-acetylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11652090
M. Wt: 399.9 g/mol
InChI Key: VQOYCXNDXVWFIK-RCCKNPSSSA-N
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Description

(3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes an acetylphenyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde, followed by cyclization and subsequent reactions to form the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes like recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogenation and other substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Chlorine, bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H18ClNO2

Molecular Weight

399.9 g/mol

IUPAC Name

(3E)-1-(4-acetylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C25H18ClNO2/c1-17(28)19-9-13-23(14-10-19)27-24(20-5-3-2-4-6-20)16-21(25(27)29)15-18-7-11-22(26)12-8-18/h2-16H,1H3/b21-15+

InChI Key

VQOYCXNDXVWFIK-RCCKNPSSSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

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